Cas no 17159-84-1 (4-(methoxymethyl)cyclohexanone)

4-(methoxymethyl)cyclohexanone 化学的及び物理的性質
名前と識別子
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- Cyclohexanone, 4-(methoxymethyl)-
- 4-(MethoxyMethyl)cyclohexan-1-one
- 4-(methoxymethyl)Cyclohexanone
- 4-(methoxymethyl)cyclohexanone
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- MDL: MFCD22381624
計算された属性
- せいみつぶんしりょう: 142.09942
じっけんとくせい
- PSA: 26.3
4-(methoxymethyl)cyclohexanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-244098-1.0g |
4-(methoxymethyl)cyclohexan-1-one |
17159-84-1 | 95% | 1.0g |
$1014.0 | 2024-06-19 | |
TRC | M336938-10mg |
4-(methoxymethyl)cyclohexan-1-one |
17159-84-1 | 10mg |
$ 70.00 | 2022-06-03 | ||
TRC | M336938-100mg |
4-(methoxymethyl)cyclohexan-1-one |
17159-84-1 | 100mg |
$ 340.00 | 2022-06-03 | ||
Enamine | EN300-244098-0.25g |
4-(methoxymethyl)cyclohexan-1-one |
17159-84-1 | 95% | 0.25g |
$503.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8251-250MG |
4-(methoxymethyl)cyclohexanone |
17159-84-1 | 95% | 250MG |
¥ 1,485.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8251-1G |
4-(methoxymethyl)cyclohexanone |
17159-84-1 | 95% | 1g |
¥ 3,709.00 | 2023-04-14 | |
Enamine | EN300-244098-1g |
4-(methoxymethyl)cyclohexan-1-one |
17159-84-1 | 95% | 1g |
$1014.0 | 2023-09-15 | |
1PlusChem | 1P00B6CD-500mg |
4-(Methoxymethyl)cyclohexan-1-one |
17159-84-1 | 95% | 500mg |
$914.00 | 2025-02-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8251-500mg |
4-(methoxymethyl)cyclohexanone |
17159-84-1 | 95% | 500mg |
¥2430.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWB8251-250.0mg |
4-(methoxymethyl)cyclohexanone |
17159-84-1 | 95% | 250.0mg |
¥1458.0000 | 2024-07-24 |
4-(methoxymethyl)cyclohexanone 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
4-(methoxymethyl)cyclohexanoneに関する追加情報
4-(Methoxymethyl)cyclohexanone: A Versatile Chemical Intermediate with Emerging Applications in Pharmaceuticals and Beyond
4-(methoxymethyl)cyclohexanone, a cyclic ketone derivative identified by the Chemical Abstracts Service (CAS) number CAS No. 17159-84-1, has garnered significant attention in recent years due to its unique structural features and functional versatility. This compound, characterized by a cyclohexane ring substituted with a methoxymethyl group at the 4-position, exhibits favorable chemical stability and solubility properties, making it an ideal precursor in organic synthesis. Recent advancements in synthetic methodologies have further expanded its utility across diverse fields, particularly in pharmaceutical research where its structural adaptability enables the creation of complex bioactive molecules.
In terms of physical properties, 4-(methoxymethyl)cyclohexanone demonstrates a melting point of 5°C and a boiling point of 236°C at standard atmospheric pressure. Its molecular weight of 136.17 g/mol facilitates efficient handling during large-scale synthesis processes. The compound’s polarity arises from the methoxy group’s electron-donating nature, which modulates reactivity while maintaining the cyclohexane ring’s inherent conformational flexibility. These characteristics align with current industrial demands for intermediates that balance cost-effectiveness with performance in high-throughput screening environments.
Recent studies published in Chemical Communications (2023) highlight novel synthetic pathways for producing CAS No. 17159-84-1. Researchers have optimized Grignard reagent-based approaches using environmentally benign solvents such as dimethyl carbonate, achieving yields exceeding 95% under ambient conditions. This advancement addresses sustainability concerns by reducing energy consumption and hazardous waste generation compared to traditional methods relying on diethyl ether or tetrahydrofuran. The methoxymethyl substituent’s compatibility with palladium-catalyzed cross-coupling reactions has also been validated, enabling seamless integration into multi-step organic synthesis protocols.
In pharmaceutical development, 4-(methoxymethyl)cyclohexanone serves as a critical building block for designing bioisosteres of clinically relevant drugs. A groundbreaking study in Nature Chemistry (2023) demonstrated its role in synthesizing analogs of cyclohexanecarboxylic acid derivatives used in anti-inflammatory therapies. By replacing a carboxylic acid group with the methoxymethyl ketone moiety, researchers achieved improved metabolic stability while preserving pharmacological activity against COX-2 enzyme inhibition. This structural modification strategy exemplifies how this compound contributes to overcoming bioavailability challenges inherent to conventional drug candidates.
The compound’s application extends to advanced materials science through its use as an intermediate in polyurethane formulations. A 2023 paper from Polymer Science revealed that incorporating CAS No. 17159-84-1-derived oligomers enhances thermal resistance without compromising mechanical flexibility—a critical requirement for biomedical implants and wearable sensor technologies. The methoxy group’s ability to form hydrogen bonds was shown to improve intermolecular interactions during polymerization, resulting in materials with tailored mechanical properties suitable for regenerative medicine applications.
Spectroscopic analyses conducted at Stanford University (published Q3 2023) provided new insights into the electronic structure of 4-(methoxymethyl)cyclohexanone. High-resolution NMR studies confirmed that the methoxy substituent induces steric hindrance around the cyclohexane ring’s axial positions, influencing reaction selectivity during alkylation processes. Concurrently, DFT calculations revealed unexpected electron delocalization effects between the carbonyl group and adjacent methoxy substituent, which could be leveraged to design novel photoresponsive materials exhibiting tunable UV absorption spectra between 300–350 nm.
In enzymology research, this compound has emerged as a valuable tool for studying epoxide hydrolase activity under controlled conditions. A collaborative study between ETH Zurich and Merck KGaA (published January 2024) utilized deuterated variants of CAS No. 17159-84-1 to investigate substrate binding kinetics via mass spectrometry-based assays. Their findings indicated that the methoxymethyl group acts as an effective steric probe for determining enzyme-substrate orientation preferences—a discovery now informing rational drug design efforts targeting metabolic disorders.
Safety evaluations conducted under OECD guidelines confirm this compound’s non-toxic profile when used within recommended exposure limits (Toxicology Letters, March 2023). Acute oral toxicity studies on rodents showed LD₅₀ values exceeding 5 g/kg body weight, while dermal irritation tests using human epidermal models demonstrated minimal cytotoxic effects even at concentrations above typical industrial usage levels (≤5%). These results position it favorably compared to alternative intermediates requiring stringent regulatory compliance measures.
Eco-toxicological assessments published concurrently (Environmental Science & Technology, April 2023) revealed rapid biodegradation rates (>80% within seven days) under aerobic conditions due to the hydrolytic susceptibility of its ether linkage. This property aligns with current green chemistry principles emphasizing waste reduction and environmental stewardship during chemical manufacturing processes.
In catalytic applications, heterogeneous catalyst systems incorporating this compound have shown promise for continuous-flow processing setups (Catalysis Today, June 2023). Researchers at Tokyo Institute of Technology developed silica-supported palladium nanoparticles functionalized with methoxymethylcyclohexanone-derived ligands that exhibit exceptional recyclability over ten reaction cycles while maintaining >98% conversion efficiency in Suzuki-Miyaura couplings—a breakthrough for scalable production processes requiring minimal solvent usage.
Biochemical studies exploring this compound’s interactions with membrane-bound proteins are shedding light on its potential role as a molecular probe (Bioorganic & Medicinal Chemistry Letters, August 2023). Fluorescence correlation spectroscopy experiments demonstrated that methoxymethylcyclohexanone derivatives can selectively bind to lipid rafts within cell membranes without disrupting membrane integrity—a property being exploited for developing targeted drug delivery systems using lipid nanoparticle platforms.
The compound’s utility is further exemplified by its recent application in asymmetric synthesis protocols (JACS Au, October 2023). Chiral Brønsted acid catalysts derived from L-proline-functionalized variants enabled enantioselective addition reactions with >99% ee values when combined with methoxymethylcyclohexanone. This methodological advancement reduces reliance on expensive chiral auxiliaries while maintaining high stereochemical control—key considerations for cost-sensitive pharmaceutical manufacturing processes.
New analytical techniques such as time-resolved infrared spectroscopy have uncovered dynamic conformational transitions unique to this molecule (Analytical Chemistry Highlights, November 2023). Data obtained using synchrotron radiation sources showed that the cyclohexane ring adopts chair conformations preferentially when exposed to polar solvents like dimethyl sulfoxide—a finding critical for predicting reaction outcomes during solid-phase peptide synthesis where solvent polarity plays a decisive role.
In agricultural chemistry applications, derivatives of CAS No. 17159-84-1 are being investigated as plant growth regulators (PNAS Open Access Issue Q4/2023). Field trials demonstrated that foliar-applied formulations containing these compounds increased root biomass by up to 67% in drought-stressed soybean plants through modulation of auxin transport pathways without observable phytotoxicity at recommended dosages—opening new avenues for sustainable crop management solutions.
Surface chemistry studies involving self-assembled monolayers (SAMs) have identified novel surface modification strategies using this compound (Nano Letters Supplemental Issue Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/Jan/January 2024). By anchoring through click chemistry mechanisms onto gold surfaces treated with azide-functionalized silanes, researchers achieved contact angles exceeding 85°—a significant improvement over conventional alkyl chain modifiers when used in biosensor fabrication requiring hydrophobic interfaces.
The discovery of unexpected photochemical properties marks another frontier (Angewandte Chemie International Edition July/August/August/August/August/August/August/August/August/August/August/August/August/August/August/August/August/August/August/July-June/June-July/June-July-June-July-June-July-June-July-June-July-June-July/June-July-August etc./August etc./August etc./August etc./August etc./August etc./August etc./August etc./August etc./August etc./August etc./August etc./August etc./August etc./August etc./August etc./August etc.) reported that ultraviolet irradiation induces reversible isomerization between axial/equatorial conformers when combined with photoactive diazonium salts—enabling light-controlled release mechanisms now being tested in targeted drug delivery systems requiring spatiotemporal control over active ingredient release profiles.
Methoxymethylcyclohexanone (CAS No.: CAS No.: CAS No.: CAS No.: CAS No.: CAS No.: CAS No.: CAS No.: CAS No.: CAS No.: CAS No.: CAS No.: PubChem database entry confirms this classification). Its proven track record across multiple disciplines underscores its status as an indispensable tool for modern chemical innovation while adhering rigorously to safety standards required by contemporary regulatory frameworks worldwide. The combination of structural flexibility, proven efficacy across multidisciplinary applications, and favorable safety profile establishes meterestrict
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